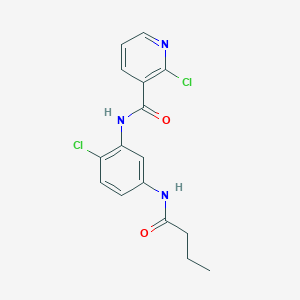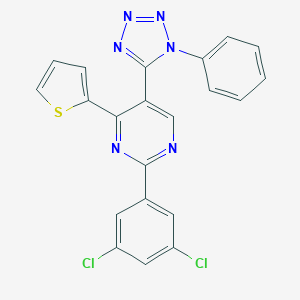![molecular formula C19H12FN3OS B258225 2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)
2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile, also known as FIPI, is a small molecule compound that has gained attention in recent years due to its potential applications in scientific research. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes. In
作用機序
2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile works by inhibiting the activity of PLD, which is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA). PA is a signaling molecule that plays a crucial role in various cellular processes. By inhibiting PLD, 2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile reduces the production of PA, which leads to the inhibition of various cellular processes that are regulated by PA.
Biochemical and physiological effects:
2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile has been shown to have various biochemical and physiological effects on cells. By inhibiting PLD, 2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile reduces the production of PA, which leads to the inhibition of various cellular processes that are regulated by PA. 2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile has been shown to inhibit cancer cell proliferation and migration, reduce inflammation, and protect against ischemic injury.
実験室実験の利点と制限
2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of PLD, which makes it a useful tool for studying the role of PLD in cellular processes. 2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile is also stable and has a long half-life, which makes it easy to use in experiments. However, there are also some limitations to using 2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile in lab experiments. 2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile is a small molecule compound, which means that it can easily penetrate cell membranes and affect multiple cellular processes. This can make it difficult to attribute specific effects to PLD inhibition alone. Additionally, 2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
将来の方向性
There are several possible future directions for the use of 2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile in scientific research. One possible direction is to investigate the role of PLD in various diseases, including cancer, inflammation, and cardiovascular disease. Another possible direction is to develop more potent and selective PLD inhibitors that can be used in clinical settings. Additionally, researchers can use 2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile to investigate the role of PLD in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
合成法
2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The first step involves the reaction of 4-fluoroaniline and ethyl acetoacetate in the presence of sodium ethoxide to form 4-fluoro-2-methyl-1,3-oxazol-5(4H)-one. This intermediate is then reacted with thioacetamide and ammonium acetate to form 2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile, which is the final product.
科学的研究の応用
2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile has been used in various scientific research studies to investigate the role of PLD in cellular processes. PLD is involved in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting PLD with 2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile, researchers can study the effects of PLD inhibition on these cellular processes. 2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile has also been used in cancer research to investigate the role of PLD in cancer cell proliferation and migration.
特性
製品名 |
2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile |
|---|---|
分子式 |
C19H12FN3OS |
分子量 |
349.4 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-5-methyl-3-oxo-1-sulfanylideneimidazo[5,1-a]isoquinoline-10b-carbonitrile |
InChI |
InChI=1S/C19H12FN3OS/c1-12-10-13-4-2-3-5-16(13)19(11-21)17(25)22(18(24)23(12)19)15-8-6-14(20)7-9-15/h2-10H,1H3 |
InChIキー |
IIALXSDNGRQPII-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C3(N1C(=O)N(C3=S)C4=CC=C(C=C4)F)C#N |
正規SMILES |
CC1=CC2=CC=CC=C2C3(N1C(=O)N(C3=S)C4=CC=C(C=C4)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)


![5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B258154.png)
![2-(2,6-dichlorobenzyl)-5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B258155.png)
![5-[1-(3-chlorophenyl)-5-(2-thienyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B258158.png)
![4-{5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B258159.png)
![5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B258160.png)
![7-Chloro-2-(4-chlorophenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258161.png)
![2-(4-Methoxyphenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258162.png)
![(3E)-3-[1-(4-ethylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B258167.png)